5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions of the naphthalenone ring structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or under mild heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of fluorinating agents and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing its overall effect.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Diiodo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
Compared to its halogenated analogs, 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5,8-difluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8F2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChI Key |
SKERMVQMHFNXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.